molecular formula C17H21NO3S B2720959 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1448077-09-5

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2720959
CAS No.: 1448077-09-5
M. Wt: 319.42
InChI Key: MGVBHCVNHTVCSO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is an organic compound that features a combination of methoxy, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and thiophene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-hydroxyphenyl)propanamide
  • N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-chlorophenyl)propanamide
  • N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-nitrophenyl)propanamide

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both methoxy and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-20-15-6-3-13(4-7-15)5-8-17(19)18-11-16(21-2)14-9-10-22-12-14/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBHCVNHTVCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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